- Synthesis and crystal structure of N-formyl-L-proline benzylamide, Xibei Shifan Daxue Xuebao, 2010, 46(5), 64-67
Cas no 97538-67-5 ((3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one)
97538-67-5 structure
Product Name:(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one
Numéro CAS:97538-67-5
Le MF:C7H8Cl3NO2
Mégawatts:244.502919197083
MDL:MFCD08274464
CID:91143
PubChem ID:253660382
Update Time:2024-10-25
(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one Propriétés chimiques et physiques
Nom et identifiant
-
- (3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one
- (2R,5S)-2-Trichloromethyl-3-oxa-1-azabicyclo[3.3.0]octan-4-one
- (3R-cis)-Tetrahydro-3-trichloromethyl-1H,3H-pyrrolo[1,2-c]oxazol-1-one
- (3R)-TRICHLOROMETHYL-CIS-TETRAHYDROPYRROLO[1,2-C]OXAZOL-1-ONE
- (3R,7AS)-3-(Trichloromethyl)tetrahydropyrrolo-[1,2-c]oxazol-1(3H)-one
- (3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one
- (2R,5S)-2-Trichloromethyl-3-oxa-1-azabicyclo[3,3,0]octane-4-one
- (3R,7aS)-3-(trichloromethyl)tetrahydro-1H,3H-pyrrolo[1,2-c]oxazol-1-one
- C7H8Cl3NO2
- GWQBXRYSVSZLSL-UJURSFKZSA-N
- SB22734
- VC30668
- (3R,7aS)-Tetrahydro-3-(trichloromethyl)-1H,3H-pyrrolo[1,2-c]oxazol-1-one (ACI)
- 1H,3H-Pyrrolo[1,2-c]oxazol-1-one, tetrahydro-3-(trichloromethyl)-, (3R-cis)- (ZCI)
- AKOS016003683
- (3R,7aS)-3-(trichloromethyl)tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-1-one
- AS-11205
- (2R,5S)-2-Trichloromethyl-3-oxa-1-azabicyclo[3.3.0]octan-4-one, >=98.0% (AT)
- 1H,3H-Pyrrolo[1,2-c]oxazol-1-one,tetrahydro-3-(trichloromethyl)-,(3r,7as)-
- CS-0035467
- (3R,7aS)-3-(trichloromethyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one
- (3r,7as)-3-(trichloromethyl)-tetrahydropyrrolo[1,2-c]oxazol-1(3h)-one
- T2902
- SCHEMBL1054805
- (3R,7aS)-3-trichloromethyl-tetrahydro-pyrrolo[1,2-c]oxazol-1-one
- Tetrahydro-(3R)-trichloromethyl-cis-tetrahydropyrrolo[1,2-c]oxazol-1-one
- MFCD08274464
- 97538-67-5
- (2R,5S)-2-Trichloromethyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one
-
- MDL: MFCD08274464
- Piscine à noyau: 1S/C7H8Cl3NO2/c8-7(9,10)6-11-3-1-2-4(11)5(12)13-6/h4,6H,1-3H2/t4-,6+/m0/s1
- La clé Inchi: GWQBXRYSVSZLSL-UJURSFKZSA-N
- Sourire: C([C@H]1OC(=O)[C@@H]2CCCN12)(Cl)(Cl)Cl
Propriétés calculées
- Qualité précise: 242.96200
- Masse isotopique unique: 242.962
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 0
- Complexité: 240
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 2
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Nombre d'tautomères: 2
- Le xlogp3: 2.5
- Surface topologique des pôles: 29.5
Propriétés expérimentales
- Couleur / forme: Cristal sans odeur
- Dense: 1.59±0.1 g/cm3 (20 ºC 760 Torr),
- Point de fusion: 109.0 to 113.0 deg-C
- Point d'ébullition: 338.6 °C at 760 mmHg
- Point d'éclair: 158.6 °C
- Indice de réfraction: 1.573
- Solubilité: Légèrement soluble (2,7 G / l) (25 ºC),
- Le PSA: 29.54000
- Le LogP: 1.64180
- Activités optiques: [α]/D 29 to 34°, c = 2 in toluene
- Solubilité: Pas encore déterminé
(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one Informations de sécurité
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Conditions de stockage:Stockage à 0 - 5 ° C
(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R160945-1G |
(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one |
97538-67-5 | >98.0%(GC) | 1g |
¥84.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R160945-5g |
(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one |
97538-67-5 | >98.0%(GC) | 5g |
¥244.90 | 2023-09-01 | |
| Fluorochem | 225990-1g |
3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one |
97538-67-5 | 98% | 1g |
£11.00 | 2022-02-28 | |
| Fluorochem | 225990-5g |
3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one |
97538-67-5 | 98% | 5g |
£30.00 | 2022-02-28 | |
| Fluorochem | 225990-10g |
3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one |
97538-67-5 | 98% | 10g |
£52.00 | 2022-02-28 | |
| Fluorochem | 225990-25g |
3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one |
97538-67-5 | 98% | 25g |
£113.00 | 2022-02-28 | |
| Chemenu | CM109240-50g |
(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one |
97538-67-5 | 97% | 50g |
$216 | 2021-08-06 | |
| Chemenu | CM109240-100g |
(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one |
97538-67-5 | 97% | 100g |
$308 | 2021-08-06 | |
| ChemScence | CS-0035467-10g |
(3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one |
97538-67-5 | 10g |
$68.0 | 2022-04-26 | ||
| ChemScence | CS-0035467-25g |
(3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one |
97538-67-5 | 25g |
$124.0 | 2022-04-26 |
(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Solvents: Chloroform ; reflux
Référence
Méthode de production 2
Conditions de réaction
1.1 Solvents: Acetonitrile
Référence
- A highly practical RCM approach towards a molecular building kit of spirocyclic reverse turn mimics, Chemistry - A European Journal, 2006, 12(24), 6315-6322
Méthode de production 3
Conditions de réaction
1.1 Solvents: Chloroform ; reflux
Référence
- The first enantioselective approach to 13a-methyl-14-hydroxyphenanthroindolizidine alkaloids - Synthetic studies towards hypoestestatin 2, European Journal of Organic Chemistry, 2013, 2013(10), 1979-1985
Méthode de production 4
Conditions de réaction
1.1 Solvents: Chloroform ; reflux
Référence
- Enantioselective Approach to 13a-Methylphenanthroindolizidine Alkaloids, Journal of Organic Chemistry, 2012, 77(18), 7981-7987
Méthode de production 5
Conditions de réaction
1.1 Solvents: Ethyl acetate ; reflux
Référence
- A Convergent Synthesis of Enantiopure Open-Chain, Cyclic, and Fluorinated α-Amino Acids, Organic Letters, 2016, 18(8), 1888-1891
Méthode de production 6
Conditions de réaction
1.1 Solvents: Chloroform ; 6 h, reflux
Référence
- Synthesis of proline-modified analogues of the neuroprotective agent glycyl-L-prolyl-glutamic acid (GPE), Tetrahedron, 2005, 61(42), 10018-10035
Méthode de production 7
Conditions de réaction
1.1 Solvents: Chloroform ; 6 h, reflux
Référence
- Pentacyclic indole derivatives as antiviral agents and their preparation, pharmaceutical compositions and use in the treatment of hepatitis C virus infection, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Solvents: Chloroform ; 6 h, reflux
Référence
- First total synthesis of ent-asperparaline C and assignment of the absolute configuration of asperparaline C, Chemical Communications (Cambridge, 2019, 55(27), 3931-3934
Méthode de production 9
Conditions de réaction
1.1 Solvents: Chloroform ; 20 °C; 3 h, reflux
Référence
- Synthesis of chiral diamines using novel 2-trichloromethyloxazolidin-4-one precursors derived from 5-oxo-proline and proline, Tetrahedron: Asymmetry, 2002, 13(20), 2229-2234
Méthode de production 10
Conditions de réaction
1.1 Solvents: Chloroform ; 4.5 h, reflux
Référence
- Synthesis of enantiopure 5.7-spirodiamines: (S)-1,7-diazaspiro[4.6]undecane and related compounds, Tetrahedron: Asymmetry, 2005, 16(12), 2075-2080
Méthode de production 11
Conditions de réaction
1.1 Solvents: Acetonitrile ; 2.5 h, rt
Référence
- Chirospecific Synthesis of Spirocyclic β-Lactams and Their Characterization as Potent Type II β-Turn Inducing Peptide Mimetics, Journal of Organic Chemistry, 2006, 71(1), 97-102
Méthode de production 12
Conditions de réaction
1.1 Reagents: Acetic acid Solvents: Toluene ; 6 h, 57 - 63 °C
Référence
- Process for preparation of α-methyl-L-proline, World Intellectual Property Organization, , ,
Méthode de production 13
Conditions de réaction
1.1 Solvents: Acetonitrile ; 19.5 h, rt
Référence
- Design and stereoselective synthesis of ProM-2: A spirocyclic diproline mimetic with polyproline type II (PPII) helix conformation, Chemistry - A European Journal, 2015, 21(23), 8464-8470
Méthode de production 14
Conditions de réaction
1.1 Solvents: Acetonitrile ; 19.5 h, rt
Référence
- Structural mimetics of proline-rich peptides and use of same, World Intellectual Property Organization, , ,
Méthode de production 15
Conditions de réaction
1.1 Solvents: Acetonitrile ; overnight, rt
Référence
- Click chemistry. A straightforward route to decorated prolines, Synlett, 2007, (18), 2882-2884
Méthode de production 16
Conditions de réaction
1.1 Solvents: Chloroform ; 6 h, reflux
Référence
- Preparation of analogs of glycyl-prolyl-glutamate as neuroprotective agents, World Intellectual Property Organization, , ,
Méthode de production 17
Conditions de réaction
1.1 Solvents: Chloroform
Référence
- Use of (S)-5-(2-methylpyrrolidin-2-yl)-1H-tetrazole as a novel and enantioselective organocatalyst for the aldol reaction, European Journal of Organic Chemistry, 2008, (1), 164-170
Méthode de production 18
Conditions de réaction
1.1 Solvents: Acetonitrile ; rt; 3 h, 85 °C
Référence
- Preparation of pyrrolidine-2-carboxamide compounds for treating neuronal microglia inflammation, China, , ,
Méthode de production 19
Conditions de réaction
1.1 Solvents: Acetonitrile ; rt; 3 h, 85 °C
Référence
- Preparation of pyrrolidine-2-carboxamide derivative in inhibiting inflammation of microglia, China, , ,
(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one Raw materials
(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one Preparation Products
(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:97538-67-5)(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one
Numéro de commande:A845720
État des stocks:in Stock
Quantité:10g/100g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 07:06
Prix ($):165.0/252.0
Courriel:sales@amadischem.com
(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one Littérature connexe
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:97538-67-5)(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one
Pureté:99%/99%
Quantité:10g/100g
Prix ($):165.0/252.0